

# AF 555 Azide: A Comprehensive Technical Guide for Advanced Fluorescence Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AF 555 azide

Cat. No.: B12377213

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **AF 555 azide**, a versatile fluorescent probe for biological research. We will delve into its core photophysical properties, provide detailed experimental protocols for its application, and visualize key experimental workflows.

## Core Photophysical Properties of AF 555 Azide

**AF 555 azide** is a bright, water-soluble, and photostable orange-fluorescent dye. Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted click chemistry.<sup>[1][2]</sup> This makes it an invaluable tool for a wide range of applications, including fluorescence microscopy, flow cytometry, and protein labeling.<sup>[1][3]</sup> Spectrally, it is an excellent alternative to other common dyes such as Cy3 and TRITC.<sup>[2]</sup>

The key photophysical characteristics of **AF 555 azide** and its derivatives are summarized in the table below. These values are crucial for designing and optimizing fluorescence-based experiments.

Property	Value	Notes
Maximum Excitation Wavelength ( $\lambda_{\text{ex}}$ )	555 nm	Optimal for excitation with 532 nm or 555 nm laser lines. <a href="#">[2]</a>
Maximum Emission Wavelength ( $\lambda_{\text{em}}$ )	565 nm	Emits in the orange region of the visible spectrum.
Molar Extinction Coefficient ( $\epsilon$ )	~150,000 - 155,000 cm <sup>-1</sup> M <sup>-1</sup>	Indicates high efficiency of light absorption. <a href="#">[2]</a>
Fluorescence Quantum Yield ( $\Phi$ )	High	Contributes to the brightness of the fluorophore. <a href="#">[1]</a> <a href="#">[3]</a>
Recommended Filter Set	TRITC (Tetramethylrhodamine)	Ensures optimal signal detection and minimal bleed-through. <a href="#">[2]</a>

## Experimental Protocols

This section provides detailed methodologies for common applications of **AF 555 azide**.

### Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of an alkyne-modified protein with **AF 555 azide** using a copper(I)-catalyzed click reaction.

Materials:

- Alkyne-modified protein in a buffer free of primary amines (e.g., PBS).
- AF 555 azide**.
- Copper(II) sulfate (CuSO<sub>4</sub>).
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand.
- Sodium ascorbate.

- Aminoguanidine (optional, to prevent side reactions).
- DMSO or DMF for dissolving **AF 555 azide**.
- Desalting column for purification.

Procedure:

- Prepare Stock Solutions:
  - Dissolve **AF 555 azide** in DMSO or DMF to a stock concentration of 10 mM.
  - Prepare a 20 mM stock solution of CuSO<sub>4</sub> in water.
  - Prepare a 50 mM stock solution of THPTA in water.
  - Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
  - Prepare a 100 mM stock solution of aminoguanidine in water (optional).
- Reaction Setup:
  - In a microcentrifuge tube, combine the alkyne-modified protein with an appropriate reaction buffer.
  - Add the **AF 555 azide** stock solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 2-5 fold molar excess of the dye is recommended.
  - Prepare a premix of CuSO<sub>4</sub> and THPTA. For every 2.5 µL of 20 mM CuSO<sub>4</sub>, add 5.0 µL of 50 mM THPTA.
  - Add the CuSO<sub>4</sub>/THPTA premix to the reaction mixture.
  - If using, add aminoguanidine to a final concentration of 5 mM.
  - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

- Incubation:
  - Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
- Purification:
  - Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
  - Collect the fractions containing the labeled protein.
- Characterization and Storage:
  - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 555 nm.
  - Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

## Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol outlines the labeling of azide-modified biomolecules on the surface of live cells with a cyclooctyne-modified AF 555. This copper-free click chemistry method is ideal for applications in living systems where copper toxicity is a concern.<sup>[4]</sup>

### Materials:

- Cells with azide-modified surface biomolecules (e.g., through metabolic labeling with an azide-containing sugar).
- DBCO-AF 555 (or other strained cyclooctyne-AF 555 conjugate).
- Cell culture medium.
- Phosphate-buffered saline (PBS).

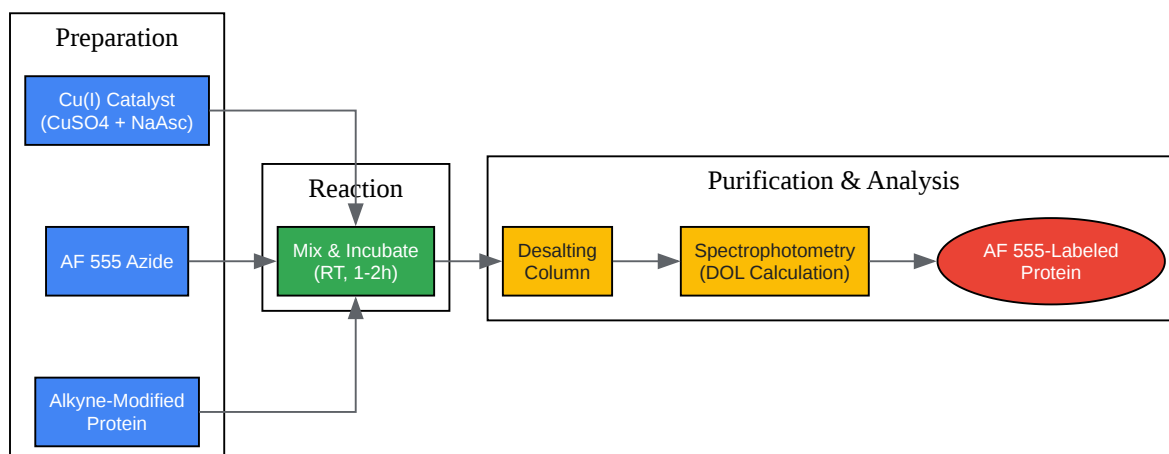
- Imaging system (e.g., confocal microscope).

#### Procedure:

- Cell Preparation:
  - Culture cells to the desired confluency in a suitable imaging dish or plate.
  - If necessary, metabolically label the cells with an azide-containing precursor (e.g., Ac<sub>4</sub>ManNAz for sialic acid engineering) for a sufficient period to achieve surface expression of azide groups.
- Labeling:
  - Wash the cells once with warm PBS or serum-free medium.
  - Prepare a solution of DBCO-AF 555 in cell culture medium at the desired final concentration (typically 1-10  $\mu$ M).
  - Add the DBCO-AF 555 solution to the cells and incubate at 37°C for 30-60 minutes, protected from light.
- Washing:
  - Remove the labeling solution and wash the cells two to three times with warm PBS or cell culture medium to remove any unbound probe.
- Imaging:
  - Replace the wash buffer with fresh, pre-warmed imaging medium.
  - Image the cells using a fluorescence microscope equipped with appropriate filters for AF 555 (e.g., a TRITC filter set).

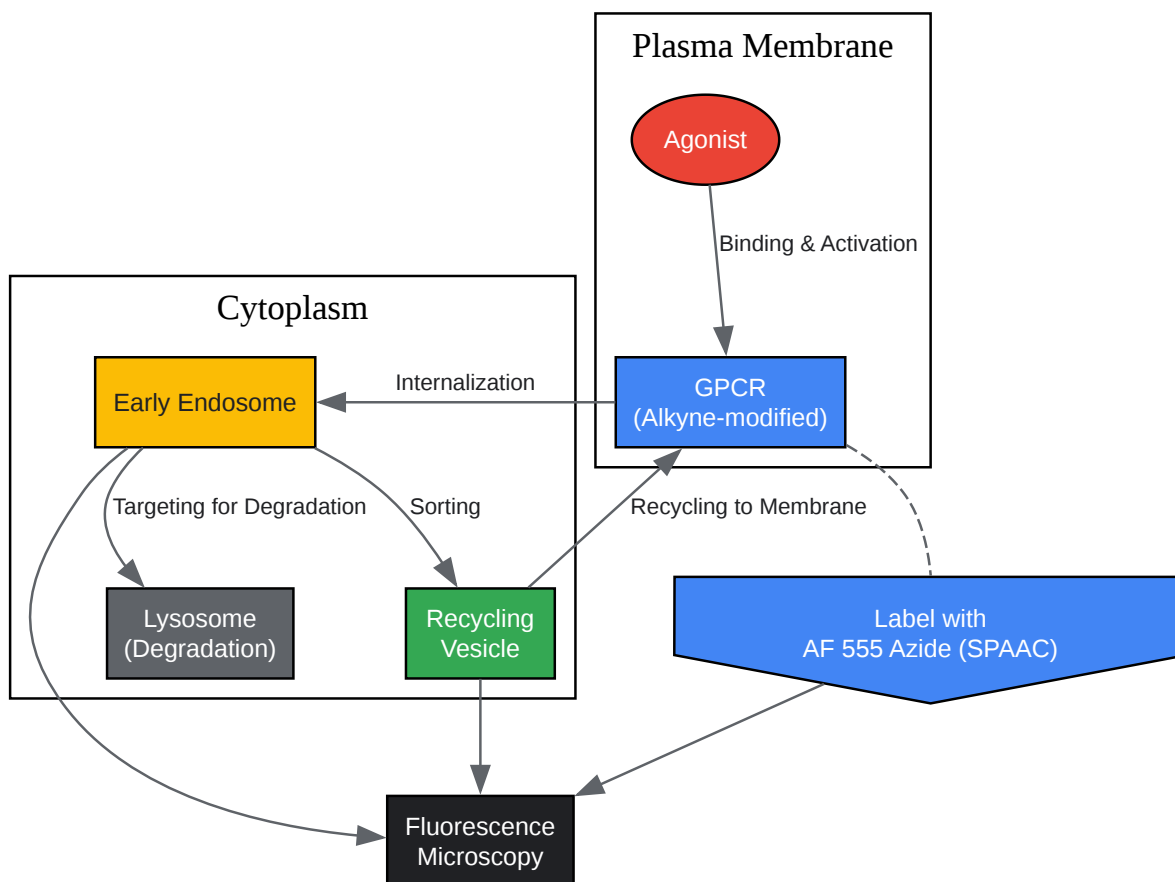
## Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of **AF 555 azide**.



[Click to download full resolution via product page](#)

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).



[Click to download full resolution via product page](#)

Caption: Visualizing GPCR Trafficking with **AF 555 Azide**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody/Ligand-Target Receptor Internalization Assay Protocol Using Fresh Human or Murine Tumor Ex Vivo Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- To cite this document: BenchChem. [AF 555 Azide: A Comprehensive Technical Guide for Advanced Fluorescence Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377213#af-555-azide-excitation-and-emission-spectra]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)